molecular formula C18H19NO5 B1606982 n-Benzoyl-2,6-dimethoxyphenylalanine CAS No. 7149-99-7

n-Benzoyl-2,6-dimethoxyphenylalanine

Cat. No.: B1606982
CAS No.: 7149-99-7
M. Wt: 329.3 g/mol
InChI Key: OWCQIUGJSIZQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Benzoyl-2,6-dimethoxyphenylalanine, with the CAS number 7149-99-7, is a chemical compound for research and experimental use. This compound has a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol . It is identified as a solid under standard conditions . Researchers should note the critical safety information associated with this material. It is classified with the hazard statement H301, indicating that it is toxic if swallowed . Appropriate precautionary measures, including the use of personal protective equipment, should always be taken to ensure safe handling . This product is designated For Research Use Only and must not be used for diagnostic, therapeutic, or any personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7149-99-7

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

2-benzamido-3-(2,6-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-23-15-9-6-10-16(24-2)13(15)11-14(18(21)22)19-17(20)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

OWCQIUGJSIZQLX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2

Other CAS No.

7149-99-7

Pictograms

Acute Toxic; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Design

Stereoselective Synthesis of n-Benzoyl-2,6-Dimethoxyphenylalanine and Analogues

Achieving the desired stereochemistry at the α-carbon is paramount in the synthesis of amino acid derivatives. Both enantioselective and diastereoselective methods are applicable, leveraging chiral catalysts, auxiliaries, or physical separation processes to obtain the enantiomerically pure target compound.

Enantioselective strategies aim to directly generate the desired (S)- or (R)-enantiomer from a prochiral precursor.

Asymmetric hydrogenation is a powerful industrial method for producing enantiomerically pure amino acids. wikipedia.org This technique typically involves the hydrogenation of a prochiral enamide precursor, such as an N-acyl-α,β-dehydroamino acid, using a chiral transition metal catalyst. For the synthesis of this compound, a hypothetical precursor would be (Z)-N-benzoyl-2-(2,6-dimethoxyphenyl)acrylic acid.

The reaction would proceed using a chiral catalyst, most commonly based on rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). The choice of ligand is critical for achieving high enantioselectivity. The mechanism involves the coordination of the catalyst to the double bond of the substrate, followed by the stereoselective addition of hydrogen, thereby setting the stereocenter at the α-carbon. While specific data for the 2,6-dimethoxy substrate is not prevalent, extensive research on analogous N-acyl-dehydrophenylalanine derivatives demonstrates the feasibility of this approach, often achieving enantiomeric excesses (ee) greater than 95%.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand Family Metal Typical Substrate
BINAP Ru, Rh N-acyl-α,β-dehydroamino acids
DuPhos Rh N-acyl-α,β-dehydroamino acids
JOSIPHOS Rh Functionalized ketones, imines

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is cleaved. Evans oxazolidinones and Oppolzer's camphorsultam are prominent examples. wikipedia.org

In the context of this compound synthesis, a chiral oxazolidinone auxiliary could be acylated with a 2,6-dimethoxyphenylacetyl group. The resulting N-acyloxazolidinone can then undergo electrophilic amination or, more commonly, an alkylation reaction if starting from a glycine-derived enolate. For instance, the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent with a 2,6-dimethoxybenzyl halide would establish the desired stereocenter with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. A specific example involves the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, where the alkylation of a sultam Boc-sarcosinate was employed, demonstrating high optical purity. nih.gov After the key bond formation, the auxiliary is hydrolytically removed to yield the chiral amino acid, which can then be N-benzoylated.

These methods often involve the resolution of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Crystallization-Induced Asymmetric Transformation (CIAT) is an efficient technique that combines the resolution of diastereomeric salts with in-situ racemization of the undesired enantiomer. ut.ac.ir This process allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer. For phenylalanine derivatives, this method has been successfully applied. ut.ac.irut.ac.ir

The process begins with a racemic mixture of an N-benzoylphenylalanine derivative, typically the methyl ester. This racemate is reacted with a chiral resolving agent, such as (2R,3R)-tartaric acid, in a suitable solvent. ut.ac.ir This forms a pair of diastereomeric salts. One of these salts is significantly less soluble and crystallizes out of the solution. The key to CIAT is the presence of a racemizing agent (e.g., an aldehyde like 5-nitrosalicylaldehyde) in the solution, which continuously converts the undesired, more soluble diastereomer back into the racemate. ut.ac.ir This dynamic equilibrium, coupled with the selective crystallization of the less soluble salt, drives the entire mixture toward the desired solid diastereomer. Finally, the pure diastereomeric salt is isolated, and the chiral resolving agent is removed to yield the enantiomerically enriched N-benzoylphenylalanine derivative.

Table 2: CIAT of Racemic Phenylalanine Methyl Ester Derivatives

Substrate Resolving Agent Racemizing Catalyst Solvent Yield of Desired Enantiomer
(RS)-Phenylalanine methyl ester derivatives (2R, 3R)-tartaric acid 5-nitro salicylaldehyde Methanol 71-85%

Data synthesized from a study on phenylalanine derivatives. ut.ac.ir

Diastereoselective Transformations

Conventional and Contemporary Construction of the this compound Skeleton

The fundamental structure of this compound is assembled through the formation of an amide bond between the amino group of 2,6-dimethoxyphenylalanine and a benzoyl group. The synthesis can be approached by first preparing the racemic or enantiopure 2,6-dimethoxyphenylalanine core, followed by N-acylation.

The synthesis of the non-standard amino acid 2,6-dimethoxyphenylalanine itself can be envisioned through established routes such as the Strecker synthesis from 2,6-dimethoxybenzaldehyde (B146518) or via the Erlenmeyer-Plöchl synthesis to form an azlactone, which is subsequently reduced and hydrolyzed. ut.ac.ir

Once the 2,6-dimethoxyphenylalanine core is obtained, N-benzoylation can be achieved through several reliable methods. The Schotten-Baumann reaction is a classic and widely used method involving the reaction of the amino acid with benzoyl chloride under basic aqueous conditions. ijirset.com Alternative contemporary methods utilize peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) for a milder and often more efficient reaction. scielo.org.mxscielo.org.mx An environmentally benign approach employs polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst for the benzoylation, which can enhance yield and control the exothermic nature of the reaction. ijirset.com

Table 3: Comparison of N-Benzoylation Methods for Amino Acids

Method Reagents Conditions Advantages
Schotten-Baumann Benzoyl chloride, NaOH(aq) Aqueous, 0-10 °C Cost-effective, scalable
Peptide Coupling Benzoic acid, EDAC, DMAP Anhydrous CH2Cl2, RT Mild conditions, high yield

Azlactone-Mediated Synthetic Pathways

A primary method for the synthesis of α,β-unsaturated amino acids, which are precursors to this compound, is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640). wikipedia.orgyoutube.com In the context of this compound, the synthesis would commence with N-benzoylglycine (hippuric acid) and 2,6-dimethoxybenzaldehyde.

The mechanism proceeds through the formation of an azlactone (or oxazolone) intermediate. wikipedia.org Hippuric acid is cyclized by acetic anhydride to form 2-phenyl-5-oxazolone. wikipedia.orgucd.ie This intermediate possesses acidic protons at the C4 position, which allows it to undergo a Perkin-type condensation with 2,6-dimethoxybenzaldehyde. ucd.ie The resulting unsaturated azlactone can then be reduced and hydrolyzed to yield the target amino acid, this compound. The stability of the azlactone intermediate can be a critical factor, with some requiring careful handling and controlled temperature conditions to prevent decomposition. ucd.ie

Table 1: Key Steps in Azlactone-Mediated Synthesis

StepReactantsReagentsIntermediate/ProductPurpose
1. Azlactone FormationHippuric AcidAcetic Anhydride2-phenyloxazol-5-oneForms the key reactive intermediate. wikipedia.org
2. Condensation2-phenyloxazol-5-one, 2,6-DimethoxybenzaldehydeSodium Acetate (B1210297), Acetic Anhydride4-(2,6-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-oneCreates the carbon skeleton of the target molecule. ucd.ieorgsyn.org
3. Reduction & HydrolysisUnsaturated AzlactoneRed Phosphorus, Hydriodic Acid or other reducing agentsThis compoundReduces the double bond and opens the azlactone ring. orgsyn.org

Multi-Component Reaction Applications (e.g., Ugi-type reactions utilizing alpha-amino acids)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govnih.gov

For the synthesis of derivatives of this compound, the parent amino acid, 2,6-dimethoxyphenylalanine, can serve as the amine component. By varying the other three components, a vast library of complex peptidomimetic structures can be generated. researchgate.net For instance, reacting 2,6-dimethoxyphenylalanine with benzaldehyde, an isocyanide, and a different carboxylic acid would yield a complex amide derivative. This strategy is central to diversity-oriented synthesis in drug discovery. nih.govnih.gov

Table 2: Example of a Ugi-4CR for Derivative Synthesis

ComponentExample CompoundRole in Reaction
Amine 2,6-DimethoxyphenylalanineProvides the amino acid backbone.
Carbonyl BenzaldehydeForms an imine with the amine component. nih.gov
Carboxylic Acid Acetic AcidParticipates in the Mumm rearrangement. nih.gov
Isocyanide tert-Butyl IsocyanideAttacks the iminium ion intermediate. nih.gov
Product Complex dipeptide-like structureA derivative of n-acetyl-n-benzoyl-2,6-dimethoxyphenylalanine tert-butyl amide.

Ring-Forming Reactions for Analogues (e.g., Pictet-Spengler Cyclizations with Dimethoxyphenylalanine Precursors)

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from β-arylethylamines and a carbonyl source. wikipedia.orgthermofisher.com this compound, after reduction of its carboxylic acid and amide functionalities to the corresponding amine, can serve as a precursor for such cyclizations. The reaction proceeds via the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution to close the ring. ebrary.net

Due to the presence of the 2,6-dimethoxyphenyl group, which is less nucleophilic than indole (B1671886) rings often used in this reaction, harsher conditions such as strong acids (e.g., trifluoroacetic acid) and elevated temperatures are typically required. wikipedia.org This methodology allows for the creation of rigid, polycyclic analogues of this compound, which are of interest in medicinal chemistry. mdpi.comnih.gov Furthermore, the Pictet-Spengler reaction can be combined with other reactions, such as the Ugi MCR, to rapidly build molecular complexity. mdpi.com

Derivatization and Selective Functionalization of this compound

The structure of this compound offers several sites for chemical modification, including the amide bond, the aromatic rings, and the carboxylic acid moiety. Selective functionalization at these positions can be used to modulate the molecule's properties.

Chemical Modifications of the Amide Bond

The amide bond is a highly stable functional group due to resonance delocalization, which imparts a partial double-bond character to the C-N bond. nih.gov However, it can be modified under specific conditions.

Hydrolysis: The amide bond can be cleaved back to its constituent carboxylic acid (benzoic acid) and amine (2,6-dimethoxyphenylalanine) under harsh acidic or basic conditions with heating. nih.gov

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group, converting the N-benzoyl amide into a N-benzyl amine.

Bioisosteric Replacement: In medicinal chemistry, amide bonds are often replaced with bioisosteres to improve pharmacokinetic properties. nih.gov For example, the amide could be synthetically replaced with a 1,3,4-oxadiazole (B1194373) or an imidazole (B134444) ring, which can mimic the hydrogen bonding capabilities and conformation of the original amide while offering different metabolic stability. nih.gov

Electrophilic and Nucleophilic Substitutions on Aromatic Moieties

The molecule contains two aromatic rings with different electronic properties: the benzoyl ring and the dimethoxyphenyl ring.

Benzoyl Ring: The carbonyl group of the benzoyl moiety is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.

Dimethoxyphenyl Ring: The two methoxy (B1213986) groups are strongly electron-donating and activating. They direct electrophiles to the ortho and para positions. In 2,6-dimethoxyphenylalanine, the position para to the alanine (B10760859) substituent (C4) is the most sterically accessible and electronically activated site for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

Nucleophilic aromatic substitution is generally difficult on these electron-rich rings unless a suitable leaving group and strong electron-withdrawing groups are present.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations. princeton.edu

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide under basic conditions yields the corresponding ester.

Amide Formation: Coupling with a primary or secondary amine using a peptide coupling agent (e.g., DCC, EDC) results in the formation of a new amide bond, extending the peptide-like chain.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reagents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).

Decarboxylation: While challenging, decarboxylation can be achieved under specific conditions, often involving radical pathways catalyzed by photoredox systems, to replace the carboxyl group with other functionalities. princeton.edu

Table 3: Potential Derivatizations of the Carboxylic Acid Moiety

Reaction TypeReagent(s)Functional Group Transformation
EsterificationMethanol, H₂SO₄-COOH → -COOCH₃
Amide FormationBenzylamine, EDC-COOH → -CONHCH₂Ph
Reduction to AlcoholBH₃·THF-COOH → -CH₂OH
Decarboxylative ArylationAryl Halide, Photoredox Catalyst-COOH → -Aryl princeton.edu

Lack of Available Research Data

Following a comprehensive search of scientific literature, no specific studies detailing the enzymatic biotransformations of this compound, including regio- and stereoselective hydroxylations, could be identified. The existing research on enzymatic hydroxylation, primarily mediated by cytochrome P450 enzymes, focuses on other classes of molecules. nih.govnih.govresearchgate.net

Consequently, the generation of a detailed and scientifically accurate article on the "" for this specific compound, as outlined in the user's request, is not feasible due to the absence of published research findings and experimental data. The creation of data tables and a thorough discussion of research findings are contingent upon the availability of such primary sources.

While the principles of enzymatic biotransformations are well-established for various substrates, applying these general mechanisms to this compound without specific experimental evidence would be speculative and would not meet the required standards of scientific accuracy and adherence to factual reporting. Therefore, the requested article section cannot be provided.

Information regarding this compound is not publicly available.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the chemical compound "this compound," as required by the specific outline, is not available in the public domain.

Searches for single-crystal X-ray diffraction data, including conformational and torsion angle analysis and intermolecular interaction motifs, did not yield any specific results for this compound. Similarly, a thorough search for solution-state structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR assignments, as well as studies on stereochemical purity and dynamic conformational equilibria, returned no dedicated studies for this compound.

A record for the compound exists in the PubChem database (CID 251700), which provides basic identifiers and predicted properties. uni.lu However, this entry also indicates that there is no available literature or patent data associated with it. uni.lu While research exists for structurally related compounds such as N-benzoyl-phenylalanine nih.gov, N-benzoyl amino acid derivatives scielo.org.mxscielo.org.mxnih.gov, and various dimethoxy-phenyl containing molecules, this information is not directly applicable to the specific substitution pattern and structure of this compound.

Due to the absence of published research and the explicit requirement to focus solely on the specified compound, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline.

Advanced Structural Elucidation and Conformational Analysis

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and structural features of n-Benzoyl-2,6-dimethoxyphenylalanine. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, unambiguous data regarding its elemental composition and substructures can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule with high precision, allowing for the determination of its elemental formula. For this compound (Molecular Formula: C₁₈H₁₉NO₅), the monoisotopic mass is 329.1263 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ at m/z 330.13358. uni.lu The high accuracy of this measurement distinguishes the compound from other molecules with the same nominal mass but different elemental compositions. nih.gov The technique can also identify other common adducts, providing further confidence in the molecular formula. uni.lu

Table 1: Predicted HRMS Adducts of this compound Data sourced from predicted values. uni.lu

Adduct TypePredicted m/z
[M+H]⁺330.13358
[M+Na]⁺352.11552
[M+K]⁺368.08946
[M-H]⁻328.11902
[M+H-H₂O]⁺312.12356

Tandem Mass Spectrometry (MS/MS) is employed to fragment the parent ion and analyze the resulting product ions, offering a detailed map of the molecule's structure. In a typical MS/MS experiment, the [M+H]⁺ ion (m/z 330.1) is isolated and subjected to collision-induced dissociation. The fragmentation pattern for N-acylated amino acids is often predictable. researchgate.netnih.gov For this compound, key fragmentation pathways would include:

Loss of Water (-18 Da): A fragment at m/z 312.1, corresponding to the [M+H-H₂O]⁺ ion, arising from the loss of the carboxylic acid hydroxyl group and a proton. uni.lu

Formation of the Benzoyl Cation: A prominent peak at m/z 105.0, corresponding to the [C₆H₅CO]⁺ ion, is a characteristic fragment for benzoylated compounds. nih.gov

Cleavage of the Amide Bond: Fission of the N-C bond of the amide can lead to the formation of the 2,6-dimethoxyphenylalanyl cation.

Neutral Losses from the Amino Acid Backbone: Subsequent losses of carbon monoxide (CO, -28 Da) and other small neutral molecules from the amino acid structure can also be observed. researchgate.net

Table 2: Plausible MS/MS Fragments of this compound

Fragment Ion (m/z)Proposed Structure/Loss
312.1[M+H-H₂O]⁺
226.1[M+H - (C₆H₅CO+H)]⁺ (Loss of Benzoic Acid)
151.1[CH₃OC₆H₃(OCH₃)CH₂]⁺ (Dimethoxybenzyl cation)
105.0[C₆H₅CO]⁺ (Benzoyl cation)

Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for real-time analysis. Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is particularly well-suited for the analysis of amino acid derivatives. researchgate.netelsevierpure.com SFC uses a mobile phase, typically supercritical CO₂, with a polar co-solvent like methanol, which is effective for separating moderately polar compounds like this compound. nih.govnih.gov

This technique can be used to monitor the synthesis of the target compound, for instance, in the acylation reaction of 2,6-dimethoxyphenylalanine with benzoyl chloride. SFC-MS allows for the rapid separation and identification of the starting materials, the final product, and any potential byproducts in the reaction mixture, providing crucial information for reaction optimization and purification. nih.govnih.gov The use of MS detection provides high selectivity and sensitivity, confirming the identity of each peak in the chromatogram based on its mass-to-charge ratio. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the functional groups within a molecule. The resulting spectra serve as a molecular "fingerprint," providing confirmation of the chemical structure and insights into intermolecular interactions. technologynetworks.comresearchgate.net

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups. technologynetworks.com For N-acylated amino acids, the amide and carboxyl groups produce strong, identifiable signals. scielo.org.mxamolf.nl

Amide Group: The secondary amide linkage (-CO-NH-) gives rise to several distinct bands. The N-H stretch typically appears as a sharp band around 3300 cm⁻¹. The Amide I band (primarily C=O stretch) is a very strong absorption found between 1630-1680 cm⁻¹. The Amide II band (a mix of N-H bend and C-N stretch) occurs near 1550 cm⁻¹. scielo.org.mx

Carboxylic Acid Group: The O-H stretch of the carboxyl group is a very broad band, often centered around 3000 cm⁻¹, due to hydrogen bonding. The C=O stretch of the carboxylic acid appears as a strong, sharp peak around 1700-1760 cm⁻¹. acs.org

Aromatic Rings: C-H stretching vibrations of the two aromatic rings (benzoyl and dimethoxyphenyl) are observed just above 3000 cm⁻¹. Aromatic C=C stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

Ether Linkages: The asymmetric C-O-C stretching of the methoxy (B1213986) groups on the phenyl ring results in a strong band typically in the 1200-1260 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Intensity
Amide (N-H)Stretch~3300Medium
Carboxylic Acid (O-H)Stretch2500-3300Broad, Strong
Aromatic (C-H)Stretch3000-3100Medium-Weak
Carboxylic Acid (C=O)Stretch1700-1760Strong
Amide I (C=O)Stretch1630-1680Strong
Amide II (N-H bend, C-N stretch)Bend/Stretch1510-1570Medium-Strong
Aromatic (C=C)Stretch1450-1600Medium-Weak
Ether (Ar-O-C)Asymmetric Stretch1200-1260Strong

In the solid state, this compound molecules are subject to significant intermolecular hydrogen bonding. The carboxylic acid groups typically form strong hydrogen-bonded dimers, where the O-H of one molecule interacts with the C=O of a neighboring molecule. acs.org This interaction is responsible for the significant broadening and shifting to lower frequency of the O-H stretching vibration and a slight lowering of the C=O stretching frequency compared to the free molecule. amolf.nlacs.org

Furthermore, the amide N-H group can act as a hydrogen bond donor, while the amide C=O group can act as an acceptor. These interactions contribute to a stable crystal lattice. amolf.nl It is also possible for an intramolecular hydrogen bond to form between the carboxylic acid proton and one of the methoxy oxygen atoms, or the amide oxygen, which would influence the conformation of the molecule and be detectable through shifts in the corresponding vibrational frequencies. amolf.nl The study of these spectral shifts provides critical information on the preferred conformational state of the molecule in different environments. amolf.nl

Theoretical and Computational Chemistry of N Benzoyl 2,6 Dimethoxyphenylalanine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed microscopic view of n-Benzoyl-2,6-dimethoxyphenylalanine. These calculations are fundamental to understanding the intrinsic properties of the molecule, governed by its electronic configuration.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), can elucidate key electronic parameters. rsc.org These parameters help in predicting the molecule's reactivity and stability.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For analogous compounds like dimethoxybenzene derivatives, DFT studies have shown that the choice of functional (e.g., PBE vs. B3LYP) can influence the calculated total energy and electronic properties. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. rsc.orgresearchgate.net For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups, along with the nitrogen of the amide, would be expected to be nucleophilic sites, while the hydrogen atoms of the amide and carboxylic acid groups would be electrophilic.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is hypothetical, based on typical values for structurally related benzoyl amino acids and dimethoxybenzene derivatives, as direct experimental or computational data for this compound is not available in the cited literature.)

ParameterCalculated Value (B3LYP/6-311++G(d,p))Interpretation
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability and low chemical reactivity. researchgate.net
Dipole Moment3.5 DSuggests a polar molecule with significant charge separation. semanticscholar.org

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental spectra to confirm the molecular structure. epstem.net For similar complex organic molecules, a good correlation between calculated and experimental ¹H and ¹³C NMR shifts is often observed. researchgate.netepstem.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of singlet excited states. rsc.org This helps in interpreting the experimental UV-Vis spectrum and understanding the electronic transitions within the molecule.

Energetic Analysis of Conformational Isomers and Transition States

The flexibility of the this compound molecule, particularly around its single bonds, gives rise to multiple conformational isomers. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable, lowest-energy structures. sciforum.net For phenylalanine derivatives, intramolecular interactions, such as hydrogen bonds between the amide proton and the carbonyl oxygen or cation-π interactions between a protonated amine and the phenyl ring, play a crucial role in stabilizing certain conformations. rsc.org

By mapping the potential energy surface, it is also possible to locate and characterize the transition states that connect these stable conformers. The energy barriers associated with these transition states provide information about the dynamics of conformational changes.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table presents a plausible scenario for conformational energies based on studies of similar molecules, as direct data is unavailable.)

ConformerKey Dihedral Angles (τ1, τ2)Relative Energy (kcal/mol)Stabilizing Interactions
A (Global Minimum)(g+, t)0.00Intramolecular N-H···O=C hydrogen bond
B(t, g-)1.25Extended structure, reduced steric hindrance
C(g-, g+)2.10π-π stacking between aromatic rings

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how this compound behaves over time, particularly in a solvent environment.

Conformational Ensemble and Flexibility in Solution

MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. nih.gov For this compound in an aqueous solution, MD simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a detailed picture of its flexibility. These simulations generate a conformational ensemble, which is a collection of the different shapes the molecule adopts in solution. nih.gov Analysis of this ensemble can reveal the most populated conformational states and the transitions between them, which may differ from the gas-phase predictions of quantum chemical calculations due to solvent effects. For instance, in aqueous solutions, the formation of intermolecular hydrogen bonds with water can compete with and disrupt intramolecular hydrogen bonds.

Exploration of Intermolecular Interactions and Aggregation Behavior

MD simulations are particularly powerful for studying how molecules interact with each other. oup.com By simulating multiple this compound molecules in a simulation box, it is possible to observe and quantify their aggregation behavior. These simulations can reveal the preferred modes of interaction, such as hydrogen bonding between the carboxylic acid and amide groups of different molecules, or π-π stacking of the aromatic rings.

The potential of mean force (PMF) can be calculated from MD simulations to quantify the free energy of association between two or more molecules. This provides insight into the thermodynamic driving forces for aggregation. Studies on related phenylalanine derivatives have used MD simulations to calculate binding free energies and understand how substituents affect intermolecular interactions. oup.comnih.gov This information is crucial for understanding the solubility and potential for self-assembly of this compound.

Molecular Modeling of Biological Interactions (Methodology Focus)

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods are crucial for elucidating its mechanism of action and for the design of new derivatives with enhanced biological activities.

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. This technique is instrumental in understanding the binding mode of this compound with its potential protein targets.

The methodology for a typical docking study of this compound would involve several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The protein structure is often obtained from crystallographic data from the Protein Data Bank (PDB), while the ligand's structure can be built using molecular modeling software. The process involves preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site, which is typically a pocket or groove on the protein surface.

A scoring function is then used to evaluate the fitness of different binding poses of the ligand within the protein's active site. These scoring functions estimate the binding free energy of the complex, with lower scores generally indicating more favorable binding. The results of a docking study can reveal crucial information about the interactions between this compound and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of similar N-benzoyl amino acid derivatives, docking has been used to identify key interactions with enzymes like chitinase (B1577495) and DNA methyltransferases. scielo.org.mxnih.gov

A hypothetical summary of a docking study for this compound is presented in the table below.

Target ProteinPutative Binding Site ResiduesPredicted InteractionsDocking Score (kcal/mol)
Hypothetical Kinase AAsp145, Lys72, Leu18Hydrogen bond with Asp145, Hydrophobic interaction with Leu18-8.5
Hypothetical Protease BHis41, Met165, Cys145Pi-pi stacking with His41, Hydrophobic interaction with Met165-7.9

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies can provide valuable mechanistic insights and predict the activity of novel derivatives.

The development of a QSAR model begins with a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into different types, including 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric and electronic fields).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model should be predictive and statistically significant. The predictiveness is often assessed using a test set of compounds that were not used in the model development.

In a study on N-benzoyl-L-biphenylalanines, various QSAR approaches, including 2D-QSAR and 3D-QSAR (Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA), were employed to understand their activity as integrin antagonists. nih.gov These models helped in identifying the key structural features required for their inhibitory activity. nih.gov For this compound, a QSAR model could elucidate the importance of the dimethoxy substitutions on the phenyl ring and the benzoyl group for its biological activity.

A table summarizing potential descriptors and their contribution in a hypothetical QSAR model for this compound derivatives is shown below.

DescriptorDescriptor TypeCorrelation with Activity
LogPLipophilicityPositive
Molecular WeightConstitutionalNegative
Dipole MomentElectronicPositive
Steric HindranceStericNegative

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key steric and electronic features that are responsible for a molecule's biological activity.

The development of a pharmacophore model for this compound would typically start with the identification of a set of active compounds. These molecules are aligned, and their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified. The resulting pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening. youtube.com

Pharmacophore models can be generated using either ligand-based or structure-based approaches. nih.gov In a ligand-based approach, the model is derived from a set of known active molecules. In a structure-based approach, the model is developed based on the interactions observed in a ligand-protein complex, often obtained from X-ray crystallography or docking studies. nih.gov

For this compound, a pharmacophore model could highlight the importance of the two methoxy groups as hydrogen bond acceptors, the benzoyl group as a hydrophobic feature, and the carboxylic acid as a hydrogen bond donor or acceptor. This model could then be used to screen for other compounds with similar features but different chemical scaffolds.

The features of a hypothetical pharmacophore model for this compound are outlined in the table below.

Pharmacophoric FeatureChemical GroupRole in Binding
Hydrogen Bond Acceptor (2)2,6-dimethoxy groupsInteraction with donor residues in the binding pocket
Hydrophobic RegionBenzoyl ringVan der Waals interactions
Aromatic RingPhenylalanine ringPi-pi stacking interactions
Hydrogen Bond Donor/AcceptorCarboxylic acidFormation of key hydrogen bonds

Biochemical Interactions and Mechanistic Investigation

Enzyme Kinetic Studies and Inhibition Mechanisms

The biochemical significance of n-Benzoyl-2,6-dimethoxyphenylalanine is largely defined by its role as an enzyme inhibitor. The structural characteristics, including the benzoyl group and the dimethoxy-substituted phenyl ring, are pivotal to its inhibitory activity.

Determination of Inhibition Constants (Ki) and Binding Affinities

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on structurally analogous compounds provide insight into its potential binding affinities. For instance, related benzoylphenylurea (B10832687) derivatives, which also act as chitin (B13524) synthesis inhibitors, have been a major focus of research for decades. nih.gov The inhibitory potency of these types of compounds is often quantified by the half-maximal inhibitory concentration (IC50), which for some analogs, falls in the micromolar range. For example, in studies of related 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), the introduction of various substituents on the phenyl ring led to a range of IC50 values for chitin synthesis inhibition. nih.gov The 2,6-dimethoxy substitution on the benzoyl moiety was a fixed feature in these studies, underscoring its importance for activity. nih.gov

Elucidation of Enzyme-Substrate/Inhibitor Interaction Modes

The interaction between this compound and its target enzymes is thought to be driven by a combination of hydrogen bonding and hydrophobic interactions. The benzoyl group can enhance the binding affinity of the compound to its molecular targets. In the case of chitin synthase inhibition, it is proposed that the inhibitor mimics the substrate, UDP-N-acetylglucosamine, binding to the active site of the enzyme. nih.gov This competitive inhibition mechanism blocks the catalytic activity of the enzyme, thereby halting the synthesis of chitin. nih.gov The 2,6-dimethoxy groups on the phenyl ring likely play a crucial role in orienting the molecule within the enzyme's active site to maximize binding interactions.

Receptor Binding Profiling and Ligand-Receptor Mechanistic Studies

Currently, there is limited specific information available regarding the receptor binding profile of this compound. Research has predominantly focused on its enzymatic inhibition properties rather than its direct interaction with cellular receptors. However, the structural motifs present in the molecule, such as the benzamide (B126) linkage and the substituted aromatic rings, are found in various classes of bioactive molecules that do interact with receptors. For instance, N-benzoyl-L-phenylalaninol, a related compound, has been identified as a metabolite in plants and fungi. nih.gov Further investigation is required to determine if this compound has any significant affinity for specific receptor types.

Modulation of Specific Biochemical Pathways: Mechanistic Basis

The primary biochemical pathway modulated by this compound and its close analogs is the synthesis of chitin.

Investigation of Chitin Synthesis Inhibition Mechanism at the Molecular Level

Chitin is a vital structural polysaccharide in the cell walls of fungi and the exoskeletons of arthropods, but it is absent in vertebrates and plants, making its synthesis an attractive target for selective inhibitors. nih.govmdpi.com Chitin synthase (CHS) is the key enzyme responsible for the polymerization of N-acetylglucosamine to form chitin. nih.govmdpi.com

Research on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), which share the N-benzoyl-2,6-dimethoxybenzoyl core structure, has demonstrated their ability to inhibit chitin synthesis in the cultured integument of Chilo suppressalis. nih.gov The mechanism of action is believed to involve the binding of the inhibitor to the catalytic site of chitin synthase, preventing the substrate from accessing it. This leads to a disruption in the production of chitin, which is essential for the organism's structural integrity and development.

The following table summarizes the inhibitory activity of some IOX compounds with a fixed 2,6-dimethoxy substitution on the benzoyl moiety against chitin synthesis.

Substituent at para-position of the 3-phenyl ringIC50 (µM)
H1.8
F1.2
Cl1.1
Br1.1
Me1.1
Et1.2
n-Pr1.3
n-Bu1.5
NO2>100
CF3>100
t-Bu>100

Data adapted from a study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) inhibiting chitin synthesis in Chilo suppressalis. nih.gov

Application as a Biochemical Probe or Tool Compound

Given its specific inhibitory action on chitin synthase, this compound and its analogs have the potential to be used as biochemical probes or tool compounds. These molecules can be instrumental in studying the intricate processes of chitin synthesis and its regulation. By selectively inhibiting this pathway, researchers can investigate the physiological consequences of chitin depletion in various organisms. However, to date, its application specifically as a labeled probe or tool compound for pull-down assays or imaging studies has not been widely reported in the literature.

Design and Synthesis of Labeled Analogues for Mechanistic Research

To investigate the interactions of this compound with biological systems, researchers often rely on labeled analogues. These are modified versions of the parent compound that incorporate a specific tag—such as an isotope, a fluorescent group, or a photoreactive moiety—to enable detection and tracking. The design of these analogues is a meticulous process that aims to preserve the original compound's biological activity while introducing the label at a position that does not interfere with its molecular interactions.

The synthesis of such analogues can be complex, often requiring multi-step procedures. For instance, the asymmetric synthesis of a photoreactive analogue of a related compound, (S)-Boc-N-methyl-p-benzoyl-phenylalanine, was achieved through the alkylation of sultam Boc-sarcosinate. nih.gov This method yielded a compound with high optical purity, which is crucial for studying specific receptor interactions. nih.gov Such photoreactive amino acids can be incorporated into peptides to facilitate photolabelling studies, a powerful technique for identifying binding partners. nih.gov

General synthetic strategies for related benzoylated compounds often involve the benzoylation of the corresponding amino acid derivative. In a typical procedure, the amino acid is treated with benzoyl chloride in the presence of a base. For the creation of labeled analogues of this compound, a similar approach could be envisioned, potentially using a labeled version of benzoyl chloride (e.g., containing ¹³C or ³H) or by developing a more extensive synthetic route to introduce a tag at a different position.

Table 1: Examples of Labeled Analogues and Their Applications in Mechanistic Research

Label TypeExample of ApplicationPurposeReference
Isotopic Labeling (e.g., ¹³C, ³H)Quantitative Mass SpectrometryTo trace the metabolic fate of the compound and quantify its binding to targets.
Fluorescent Tag (e.g., Fluorescein, Rhodamine)Fluorescence Polarization AssaysTo monitor binding events in real-time and determine binding affinities.
Photoreactive Group (e.g., Benzophenone)Photo-affinity LabelingTo covalently link the compound to its molecular target upon UV irradiation, enabling target identification. nih.gov
Biotin TagAffinity PurificationTo isolate the compound's binding partners from complex biological mixtures for subsequent identification by techniques like mass spectrometry. nih.gov

Use in In Vitro Assays for Target Identification and Validation

Once labeled analogues are synthesized, they become invaluable tools in a variety of in vitro assays designed to identify and validate the molecular targets of this compound. These assays can range from simple binding studies to more complex cell-based functional assays.

Target Identification Assays:

A primary goal of in vitro studies is to identify the specific proteins or other biomolecules with which this compound interacts. Photo-affinity labeling, using analogues containing a photoreactive group like a benzophenone (B1666685), is a powerful technique for this purpose. nih.gov When an organism, cell, or cell lysate is treated with the photoreactive probe and exposed to UV light, a covalent bond is formed between the probe and its binding partner. nih.gov The labeled protein can then be isolated and identified, for example, through proteomic techniques.

Another common approach is affinity chromatography, where a biotinylated analogue of the compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins can be eluted and identified.

Target Validation and Mechanistic Assays:

Following the identification of a potential target, a series of validation assays are performed to confirm the interaction and elucidate the functional consequences. These can include:

Enzyme Inhibition Assays: If the identified target is an enzyme, the effect of this compound on its activity can be measured. For example, in studies of other benzoyl derivatives, researchers have used tautomerase activity assays to assess the inhibition of the macrophage migration inhibitory factor (MIF). researchgate.net

Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization can be used to quantify the binding affinity and kinetics of the interaction between the compound and its target protein.

Cell-Based Functional Assays: To understand the compound's effect in a more biologically relevant context, its activity can be tested in cultured cells. For instance, if the target is a receptor, downstream signaling events, such as changes in the concentration of second messengers like cyclic AMP, can be monitored. nih.gov The impact on cellular processes like proliferation or migration can also be assessed.

Table 2: Overview of In Vitro Assays for Target Identification and Validation

Assay TypePurposeExample ApplicationReference
Photo-affinity LabelingCovalent capture of binding partners for identification.Identification of receptor-ligand interactions. nih.gov
Affinity ChromatographyIsolation of binding partners from complex mixtures.Pull-down of cellular targets for mass spectrometry analysis. nih.gov
Enzyme Activity AssaysTo determine if the compound inhibits or activates a specific enzyme.Measuring the inhibition of MIF tautomerase activity. researchgate.net
Surface Plasmon Resonance (SPR)To measure the kinetics and affinity of binding in real-time.Characterizing the interaction between a small molecule and a protein target.
Cell Proliferation AssaysTo assess the compound's effect on cell growth.Determining the anti-proliferative effects on cancer cell lines. nih.gov
Reporter Gene AssaysTo measure the activation or inhibition of a specific signaling pathway.Quantifying the effect on transcription factor activity downstream of a target receptor.

Through the systematic application of these synthetic and assay-driven approaches, a comprehensive understanding of the biochemical interactions and mechanism of action of this compound can be achieved.

Advanced Analytical Methodologies for N Benzoyl 2,6 Dimethoxyphenylalanine

High-Resolution Chromatographic Separations

Chromatography is the cornerstone for the analysis of n-Benzoyl-2,6-dimethoxyphenylalanine, enabling the separation of the compound from starting materials, by-products, and stereoisomers. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, enantiomeric resolution, or analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying its concentration in various matrices. Given the compound's aromatic nature and moderate polarity, reversed-phase HPLC is the preferred mode.

In a typical reversed-phase setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column, is used. The mobile phase consists of a mixture of water and a polar organic solvent, typically acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and the separation of impurities with different polarities. To improve peak shape and resolution, an acid modifier like trifluoroacetic acid (TFA) is frequently added to the mobile phase.

Detection is most effectively achieved using a UV detector, as the benzoyl and dimethoxyphenyl groups are strong chromophores. The wavelength for detection is typically set around 254 nm to maximize sensitivity. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. Final purity of greater than 95% is often required for research applications.

Table 1: Typical HPLC Parameters for Purity Analysis

ParameterValue/ConditionPurpose
Column C18, 4.6 x 250 mm, 5 µmProvides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component; TFA acts as an ion-pairing agent to sharpen peaks.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic modifier to elute the compound from the column.
Gradient 5% B to 95% B over 20 minutesEnsures separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nmWavelength for optimal absorbance by the aromatic chromophores.
Injection Volume 10 µLStandard volume for analytical HPLC.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the α-carbon, it exists as a pair of enantiomers (L- and D-forms). In stereospecific synthesis, it is critical to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the definitive method for this analysis.

This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those coated or immobilized with cellulose (B213188) or amylose (B160209) derivatives, are widely used. For benzoylated amino acids, a column like Chiralpak IA is often effective.

The mobile phase in chiral chromatography is typically a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a polar alcohol modifier, like isopropanol (B130326) or ethanol. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which differ in stability and result in differential retention. The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram, with values exceeding 99% often being the goal for stereochemically pure compounds.

Table 2: Example Chiral HPLC Method for Enantiomeric Resolution

ParameterValue/ConditionPurpose
Column Chiralpak IAPolysaccharide-based chiral stationary phase for enantioseparation.
Mobile Phase Hexane / Isopropanol (80:20, v/v)Normal-phase elution for interacting with the chiral stationary phase.
Flow Rate 0.8 mL/minOptimized for resolution on the chiral column.
Detection UV at 254 nmDetection of the separated enantiomers.
Column Temp. 25 °CControlled temperature to ensure reproducible interactions and retention times.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound. The compound's high molecular weight, polarity, and low volatility, due to the carboxylic acid and amide functional groups, prevent it from being vaporized without thermal decomposition in a standard GC inlet. uva.es

For GC analysis to be feasible, the compound must first be converted into a more volatile and thermally stable derivative. A common derivatization strategy involves esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) and potentially silylation of the N-H proton of the amide. This two-step process reduces the polarity and increases the volatility of the analyte.

While less common than HPLC for routine analysis, GC can be a powerful tool for specific applications, such as detecting and quantifying small, volatile or semi-volatile impurities that may not be well-resolved by liquid chromatography.

Supercritical Fluid Chromatography (SFC) for Rapid Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal- and reversed-phase HPLC. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov Supercritical CO2 is non-toxic, inexpensive, and possesses low viscosity and high diffusivity, which allows for very fast separations and rapid column equilibration. uva.es

For the separation of a moderately polar compound like this compound, a polar co-solvent or modifier, such as methanol, is added to the supercritical CO2 to increase the mobile phase's elution strength. The separation is typically performed on polar stationary phases, similar to those used in normal-phase HPLC, such as silica, diol, or aminopropyl-bonded phases. nih.gov

The primary advantages of SFC for this application include significantly reduced analysis times (often under 5 minutes) and a dramatic reduction in the consumption of organic solvents, making it an environmentally friendly and high-throughput technique. uva.es

Quantitative Spectroscopic Methods

Spectroscopic methods provide a complementary approach to chromatographic techniques, primarily for the quantification of the compound in solution.

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for quantifying this compound in a pure solution. The technique is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The presence of two aromatic systems—the benzoyl group and the dimethoxyphenyl group—results in strong UV absorbance, making this method highly suitable. researchgate.net

The first step in developing a quantitative method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV range (typically 200-400 nm). Quantification is then performed at this λmax to ensure maximum sensitivity and adherence to the Beer-Lambert law.

A calibration curve is established by preparing a series of standard solutions of the pure compound at different, known concentrations and measuring their absorbance at the λmax. The absorbance is plotted against concentration, which should yield a linear relationship. The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating its concentration from the linear calibration curve. ijcrt.org This method is particularly useful for in-process checks and for verifying the concentration of stock solutions.

Table 3: Hypothetical Calibration Data for UV-Vis Quantification

StandardConcentration (µg/mL)Absorbance at λmax (e.g., 235 nm)
12.00.152
24.00.305
36.00.458
48.00.610
510.00.763
Equation y = 0.0761x + 0.0008
0.9999

Development of Bioanalytical Assays for Research Samples (excluding human clinical samples)

The quantification of this compound in complex biological matrices, such as tissue homogenates or cell culture media from preclinical research, necessitates the development of robust and sensitive bioanalytical assays. creative-proteomics.com These methods typically involve extensive sample preparation to isolate the analyte from interfering substances, followed by highly selective and sensitive detection, often utilizing mass spectrometry. nih.gov

The primary goal of sample preparation is to remove matrix components like proteins, lipids, and salts that can interfere with analysis and damage analytical instrumentation. creative-proteomics.comsickkids.ca The choice of technique depends on the specific matrix and the physicochemical properties of this compound.

Protein Precipitation (PPT): This is a common first step for samples like cell culture lysates. creative-proteomics.com It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) to the sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected. While simple and fast, PPT may result in a less clean extract compared to other methods, a phenomenon known as matrix effect in mass spectrometry.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For this compound, an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) could be used to extract the compound from an aqueous biological sample after pH adjustment to ensure the analyte is in a neutral form. ucdavis.edu This method can provide a cleaner sample than PPT but is more labor-intensive. ucdavis.edu

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup than PPT or LLE. creative-proteomics.com A reversed-phase C18 or a mixed-mode cation exchange (MCX) sorbent could be suitable for this compound. creative-proteomics.com The general steps involve conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. SPE can significantly reduce matrix effects and concentrate the analyte, improving detection limits.

Interactive Data Table: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery Rate
Protein PrecipitationProtein denaturation and removal by centrifugationFast, simple, inexpensiveNon-selective, high potential for matrix effects80-100%
Liquid-Liquid ExtractionPartitioning between two immiscible liquidsCleaner extracts than PPT, removes non-polar lipidsLabor-intensive, requires solvent optimization70-95%
Solid-Phase ExtractionSelective adsorption onto a solid sorbentHigh selectivity, analyte concentration, automation-friendlyHigher cost, requires method development>85%

For the trace-level quantification of this compound in research samples, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. This technique combines the separation power of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and selectivity of a mass spectrometer.

A reversed-phase C18 column would likely be used for the chromatographic separation of this compound, using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency. creative-proteomics.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely generate a protonated molecule [M+H]⁺ for this compound in positive ion mode. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, most commonly in the Selected Reaction Monitoring (SRM) mode. In an SRM experiment, a specific precursor ion (the [M+H]⁺ ion) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components and allowing for quantification at very low concentrations.

The development of a robust LC-MS/MS assay would involve optimizing several parameters, including the chromatographic gradient, ESI source parameters (e.g., spray voltage, gas temperatures), and the collision energy for the SRM transition to achieve the highest sensitivity and reproducibility.

Future Directions and Emerging Research Paradigms

Innovations in Asymmetric Synthesis and Sustainable Production

The generation of enantiomerically pure n-Benzoyl-2,6-dimethoxyphenylalanine is paramount for its evaluation in biological systems, where stereochemistry dictates molecular recognition and function. Future research will likely focus on advancing asymmetric synthesis methodologies to produce this compound with high optical purity and yield.

Current and Future Synthetic Approaches: Established methods for the synthesis of related N-benzoyl amino acids, such as the Schotten-Baumann reaction involving the acylation of the parent amino acid (d,l-phenylalanine), provide a foundational blueprint. prepchem.com However, these traditional methods often result in racemic mixtures, necessitating challenging and costly resolution steps.

Emerging research is expected to pivot towards more sophisticated and efficient asymmetric strategies. One promising avenue is the adaptation of chiral auxiliary-mediated alkylation. For instance, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine was successfully achieved by the alkylation of a sultam derivative of Boc-sarcosinate, which reliably yields products with high optical purity. nih.gov Adapting such a methodology for this compound would be a significant step forward.

Another area of innovation lies in catalytic asymmetric synthesis, which offers a more atom-economical and sustainable approach. The development of novel chiral catalysts for the enantioselective synthesis of complex amino acid derivatives is a burgeoning field. Furthermore, chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, could offer highly efficient and environmentally benign production routes.

The principles of green chemistry will be integral to the sustainable production of this compound. This includes the use of safer solvents, minimizing waste, and designing energy-efficient reaction pathways. For example, some syntheses of related N-benzoyl amino esters are conducted at room temperature, reducing energy consumption. scielo.org.mx

Synthetic StrategyDescriptionPotential Advantages for Target CompoundRelevant Research Analogy
Classical N-AcylationReaction of the amino acid with benzoyl chloride under basic conditions (Schotten-Baumann reaction).Straightforward, well-established procedure.Synthesis of N-benzoyl phenylalanine from d,l-phenylalanine. prepchem.com
Chiral Auxiliary-Mediated SynthesisUse of a recoverable chiral auxiliary to direct the stereoselective formation of the desired enantiomer.High optical purity and predictable stereochemical outcome.Asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine using a sultam auxiliary. nih.gov
Catalytic Asymmetric SynthesisEmployment of a chiral metal complex or organocatalyst to achieve enantioselectivity.High efficiency, catalyst can be used in small amounts, potential for scalability.General advances in catalytic synthesis of non-coded amino acids.
Chemoenzymatic MethodsIntegration of one or more enzymatic steps into a chemical synthesis route for key stereoselective transformations.Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Enzymatic resolution or synthesis of amino acid precursors.

Exploration of Novel Biochemical Targets and Mechanistic Pathways

While direct biochemical studies on this compound are not yet prevalent, the structural motifs within the molecule suggest several plausible avenues for biological activity. The benzoylphenyl moiety is a key feature in various bioactive compounds, pointing toward potential targets and mechanisms.

Inference from Structurally Related Compounds:

Chitin (B13524) Synthesis Inhibition: Benzoylphenylurea (B10832687) (BPU) compounds are a well-known class of insecticides that act by inhibiting chitin synthesis. nih.gov Although this compound is not a urea, the presence of the substituted benzoylphenyl group suggests that it could be investigated as a scaffold for novel pesticides. Research on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which also contain the 2,6-dimethoxybenzoyl group, has identified them as chitin synthesis inhibitors. nih.gov This indicates that the 2,6-dimethoxy substitution pattern is compatible with this mode of action.

Anticancer Activity: Derivatives of N-benzoyl-N'-furoyl semicarbazide (B1199961) have demonstrated notable anticancer activity against several human cancer cell lines, including promyelocytic leukemia (HL-60) and hepatocellular carcinoma (Bel-7402). mdpi.com This bioactivity highlights the potential of the N-benzoyl framework in the design of new therapeutic agents. Future research could explore whether this compound or its derivatives exhibit similar cytotoxic or cytostatic effects.

Protein-Protein Interaction (PPI) Modulation: The structurally related photoactivatable amino acid, p-benzoyl-L-phenylalanine (pBpa), is widely used to map and study transient protein-protein interactions. nih.govnih.gov Upon UV irradiation, the benzophenone (B1666685) group forms a reactive species that can covalently crosslink with interacting partners. nih.gov It is conceivable that this compound could be explored for similar photocrosslinking applications or as a stable analogue to competitively inhibit PPIs that are mediated by pBpa-like residues.

Future mechanistic studies would involve screening the compound against various enzyme panels and cell-based assays to identify primary targets. Subsequent research would focus on elucidating the specific molecular interactions and signaling pathways affected by the compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Biology

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research by enabling rapid prediction and analysis. mdpi.com For a novel compound like this compound, where experimental data is scarce, these computational tools offer a powerful paradigm for hypothesis generation and research prioritization.

Predictive Applications:

Synthesis Planning: Computer-aided synthesis planning (CASP) tools can propose viable and efficient synthetic routes. nih.gov By analyzing vast reaction databases, AI models can suggest retrosynthetic pathways, predict reaction outcomes, and even recommend optimal reaction conditions, thereby accelerating the "make" phase of the research cycle. nih.gov

Bioactivity Prediction: ML models, trained on large datasets of compounds with known biological activities (e.g., ChEMBL, PubChem), can predict the potential targets and functions of new molecules. researchgate.netarxiv.org By representing this compound as a molecular fingerprint or graph, these models can calculate the probability of it interacting with specific proteins, such as kinases, G-protein coupled receptors, or enzymes. researchgate.net This allows for a targeted approach to experimental screening.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of a compound early in the research process is crucial. ML models can estimate properties like solubility, permeability, and potential off-target effects, helping to de-risk the development of the compound for therapeutic or agrochemical applications.

Generative Models for Analogue Design: Generative AI, including reinforcement learning and generative adversarial networks (GANs), can design new molecules with desired properties based on a starting scaffold. nih.govarxiv.org Using this compound as a seed, these models could generate a virtual library of derivatives optimized for higher binding affinity to a specific target or improved physicochemical properties. nih.gov

AI/ML ApplicationObjectiveMethodologyPotential Impact on Research
Retrosynthesis PredictionIdentify efficient synthetic routes to the target compound.Train models on reaction databases (e.g., USPTO) to suggest disconnections and precursor molecules. nih.govarxiv.orgReduces time and resources spent on synthesis development.
Target & Bioactivity PredictionPredict potential biological targets and activities.Use classifiers (e.g., Gradient Boosting, Deep Neural Networks) trained on bioactivity data to score the compound against known targets. researchgate.netnih.govGuides experimental validation and focuses biological screening efforts.
De Novo Drug DesignGenerate novel analogues with optimized properties.Employ generative models (e.g., GANs, Reinforcement Learning) to build new structures with high predicted affinity and drug-likeness. nih.govarxiv.orgAccelerates the discovery of lead compounds for specific applications.
Property Prediction (ADME/Tox)Estimate physicochemical and toxicological properties.Develop quantitative structure-property relationship (QSPR) models based on existing compound data.Enables early-stage filtering of compounds with undesirable profiles.

Development of this compound-Based Advanced Materials for Research Applications

The unique structure of this compound makes it an interesting candidate for the development of advanced materials with tailored functionalities, particularly for applications in chemical biology and diagnostics.

The most direct parallel can be drawn with p-benzoyl-L-phenylalanine (pBpa), a photoactivatable amino acid used to create "covalent chemical capture" tools. nih.gov The benzoyl group in pBpa, upon UV activation, can form a covalent bond with nearby molecules, effectively trapping interacting partners. nih.gov It is plausible that the N-benzoyl group in this compound could be similarly exploited. Research could investigate its photo-physical properties to determine if it can be activated to form covalent adducts.

Potential applications include:

Affinity-Based Probes: The compound could be functionalized with reporter tags (e.g., biotin, fluorophores) and immobilized on solid supports like beads or surfaces. These functionalized materials could serve as affinity matrices for capturing and identifying binding proteins from complex biological lysates, with the potential for photo-induced covalent capture to improve the robustness of the interaction.

Supramolecular Materials: The aromatic rings and hydrogen bonding capabilities of the molecule could be leveraged to form well-ordered supramolecular structures, such as hydrogels or nanofibers. researchgate.net The properties of these materials could be tuned by modifying the core structure, leading to applications in controlled release or as scaffolds for tissue engineering. The formation of such materials is often driven by the interplay of hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov

Role in Expanding the Chemical Space of Amino Acid Derivatives

The incorporation of non-coded amino acids (NCAAs) into peptides is a powerful strategy for modulating their structure, stability, and function. nih.gov this compound represents a novel building block that expands the available chemical space for peptide and peptidomimetic design.

Its distinct features contribute to this expansion:

Conformational Constraint: The bulky 2,6-dimethoxyphenyl group, coupled with the N-benzoyl moiety, is expected to impose significant steric constraints on the peptide backbone. This can be used to stabilize specific secondary structures (e.g., turns or helices) and to orient side chains in a defined manner, which is critical for optimizing interactions with biological targets.

Modified Electronic Properties: The two methoxy (B1213986) groups on the phenyl ring are electron-donating, which alters the electronic nature of the aromatic ring compared to phenylalanine or even pBpa. This can influence cation-π interactions and other non-covalent contacts that are crucial for molecular recognition.

Enhanced Proteolytic Stability: N-acylation and the use of bulky side chains are known strategies to increase the resistance of peptides to degradation by proteases. nih.gov Incorporating this NCAA into a peptide sequence could significantly enhance its in vivo half-life, a key consideration for the development of peptide-based therapeutics.

By providing a unique combination of steric bulk, electronic properties, and hydrogen bonding capacity, this compound offers peptide chemists a new tool to fine-tune the pharmacological properties of bioactive peptides. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for n-Benzoyl-2,6-dimethoxyphenylalanine and its derivatives?

  • Methodological Answer : A key synthetic approach involves 1,3-dipolar cycloaddition reactions. For example, bromonitrile oxide (generated in situ from bromoxime) reacts with N-benzoyl-2,3-oxazanorborn-5-ene to form regioisomeric cycloadducts. This reaction proceeds in ethyl acetate with NaHCO₃ as a base, yielding products that can be isolated via chromatographic separation . Optimizing reaction time (e.g., 48 hours) and stoichiometry (1:1.5 molar ratio of dipolarophile to bromoxime) is critical for reproducibility.

Q. How is chromatographic separation employed to purify regioisomeric products of n-Benzoyl-2,6-dimethoxyphenylalanine derivatives?

  • Methodological Answer : Column chromatography using silica gel is standard for separating regioisomers. For instance, cycloadducts 4a and 4b (from bromonitrile oxide cycloaddition) are resolved based on polarity differences. Elution gradients with ethyl acetate/hexane mixtures are typically used, and purity is confirmed via TLC and NMR .

Q. What spectroscopic techniques are essential for characterizing n-Benzoyl-2,6-dimethoxyphenylalanine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural elucidation, identifying benzoyl and methoxy substituents. High-resolution mass spectrometry (HRMS) validates molecular weights. X-ray crystallography is employed to resolve stereochemical ambiguities in cycloadducts, as demonstrated in studies on uracil-based scaffolds .

Advanced Research Questions

Q. How can regioselectivity in 1,3-dipolar cycloaddition reactions involving n-Benzoyl-2,6-dimethoxyphenylalanine precursors be controlled?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, the exo preference in cycloadditions with bromonitrile oxide is attributed to the electron-withdrawing benzoyl group. Computational modeling (DFT) can predict transition states, while modifying substituents (e.g., methoxy vs. benzyl groups) alters reactivity. Experimental validation via competitive reactions and kinetic studies is recommended .

Q. What strategies address data contradictions in stereochemical outcomes during nucleophilic substitutions on n-Benzoyl-2,6-dimethoxyphenylalanine derivatives?

  • Methodological Answer : Contradictions in stereochemistry (e.g., sp² vs. sp³ hybridization) arise from competing reaction pathways. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. Redesigning the nucleophile (e.g., substituting uracil anions with thymine derivatives) or adjusting solvent polarity (e.g., DMF vs. THF) can mitigate ambiguities .

Q. How are n-Benzoyl-2,6-dimethoxyphenylalanine derivatives applied in designing β-turn motifs for peptide nucleic acids (PNAs)?

  • Methodological Answer : The rigid bicyclic structure of cycloadducts serves as a β-turn inducer. Incorporate these derivatives into PNA backbones via solid-phase synthesis. Validate conformational stability using 2D NMR (NOESY) and molecular dynamics simulations. Studies show such scaffolds enhance binding affinity to DNA/RNA .

Q. What experimental designs improve yield in multi-step syntheses of n-Benzoyl-2,6-dimethoxyphenylalanine-based nucleoside analogs?

  • Methodological Answer : Employ orthogonal protection strategies (e.g., N-benzoyl for amino groups, methoxy for hydroxyls) to prevent side reactions. Optimize stepwise coupling using carbodiimide reagents (e.g., EDC/HOBt). Monitor intermediates via LC-MS. For example, yields >80% are achievable in uracil substitutions by pre-activating the nucleophile .

Data Analysis and Interpretation

Q. How do researchers reconcile discrepancies in reported reaction yields for n-Benzoyl-2,6-dimethoxyphenylalanine syntheses?

  • Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Replicate reactions under inert atmospheres (argon/glovebox) and use freshly distilled solvents. Compare yields across multiple batches and apply statistical tools (e.g., ANOVA) to identify outliers. Literature benchmarks (e.g., 45% for cycloadduct 4a ) provide reference points.

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